molecular formula C11H10N2O2 B15245979 Methyl 2-(1-cyanocyclopropyl)isonicotinate

Methyl 2-(1-cyanocyclopropyl)isonicotinate

Cat. No.: B15245979
M. Wt: 202.21 g/mol
InChI Key: NQISNYCZYFQXFP-UHFFFAOYSA-N
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Description

Methyl 2-(1-cyanocyclopropyl)isonicotinate is a chemical compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol . It is a derivative of isonicotinic acid and contains both a nitrile group and a cyclopropyl group, making it a unique and interesting compound for various chemical studies and applications.

Preparation Methods

The synthesis of Methyl 2-(1-cyanocyclopropyl)isonicotinate typically involves the reaction of isonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction conditions often require refluxing the mixture to ensure complete esterification. Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure high purity of the final product.

Chemical Reactions Analysis

Methyl 2-(1-cyanocyclopropyl)isonicotinate can undergo various chemical reactions, including:

Scientific Research Applications

Methyl 2-(1-cyanocyclopropyl)isonicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(1-cyanocyclopropyl)isonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or other interactions with active sites, influencing the activity of the target molecule. The cyclopropyl group may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Methyl 2-(1-cyanocyclopropyl)isonicotinate can be compared with other similar compounds, such as:

Biological Activity

Methyl 2-(1-cyanocyclopropyl)isonicotinate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound belongs to the class of isonicotinate derivatives. Its structure can be represented as follows:

  • Chemical Formula : C11_{11}H10_{10}N2_2O2_2
  • Molecular Weight : 218.21 g/mol

The presence of the cyanocyclopropyl group is significant for its biological activity, as it influences the compound's interaction with various biological targets.

Research indicates that this compound may act through multiple pathways:

  • E3 Ligase Inhibition : The compound has been identified as a potential inhibitor of E3 ligases, which are crucial in the ubiquitin-proteasome system. By modulating protein degradation pathways, it could influence cellular processes such as apoptosis and cell cycle regulation .
  • GSK-3 Inhibition : Studies suggest that this compound may inhibit glycogen synthase kinase 3 (GSK-3), an enzyme involved in various signaling pathways, including those related to Alzheimer's disease and diabetes .

Antiinflammatory Effects

In vitro studies have shown that this compound exhibits anti-inflammatory properties. It has been tested in models of acute inflammation, demonstrating significant inhibition of pro-inflammatory cytokines and mediators. The results are summarized in Table 1.

Compound Activity Mechanism
This compoundSignificant reduction in paw edemaInhibition of COX-2 activity
DiclofenacED50: 4 mg/kgNon-selective COX inhibitor
CelecoxibED50: 8 mg/kgSelective COX-2 inhibitor

Neuroprotective Effects

The compound's inhibition of GSK-3 suggests potential neuroprotective effects, particularly relevant in neurodegenerative diseases. GSK-3 inhibition has been linked to increased neuronal survival and reduced tau phosphorylation, which is critical in Alzheimer's pathology .

Case Studies

A notable study evaluated the compound's effects on cellular models relevant to neurodegeneration. The findings indicated that treatment with this compound led to:

  • Increased Neurite Outgrowth : This suggests enhanced neuronal differentiation and survival.
  • Reduction in Tau Phosphorylation : Indicative of its potential role in mitigating Alzheimer's disease progression.

Pharmacokinetics and Toxicology

Preliminary pharmacokinetic studies indicate that this compound possesses favorable absorption and distribution characteristics. Toxicological assessments have shown low cytotoxicity at therapeutic concentrations, making it a promising candidate for further development.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

methyl 2-(1-cyanocyclopropyl)pyridine-4-carboxylate

InChI

InChI=1S/C11H10N2O2/c1-15-10(14)8-2-5-13-9(6-8)11(7-12)3-4-11/h2,5-6H,3-4H2,1H3

InChI Key

NQISNYCZYFQXFP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NC=C1)C2(CC2)C#N

Origin of Product

United States

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